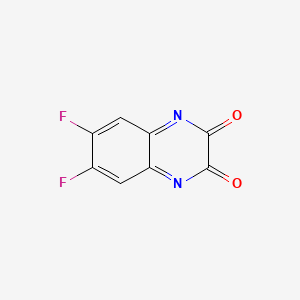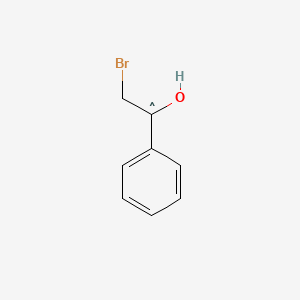
Ethyl, 2-bromo-1-hydroxy-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl, 2-bromo-1-hydroxy-1-phenyl- is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of phenethyl alcohol, characterized by the presence of a bromine atom at the second carbon and a hydroxyl group at the first carbon of the ethyl chain attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl, 2-bromo-1-hydroxy-1-phenyl- typically involves the bromination of phenethyl alcohol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The hydroxyl group remains unaffected during this process, leading to the formation of the desired brominated product.
Industrial Production Methods
On an industrial scale, the production of Ethyl, 2-bromo-1-hydroxy-1-phenyl- can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, resulting in higher efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl, 2-bromo-1-hydroxy-1-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding phenethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents such as ethanol or methanol.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of phenethyl alcohol derivatives.
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of phenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl, 2-bromo-1-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl, 2-bromo-1-hydroxy-1-phenyl- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to changes in the structure and function of target proteins and enzymes, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl, 2-bromo-1-hydroxy-1-phenyl- can be compared with other similar compounds such as:
Phenethyl Alcohol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-phenylethanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Benzyl Bromide: Lacks the hydroxyl group, making it more prone to nucleophilic substitution reactions.
The uniqueness of Ethyl, 2-bromo-1-hydroxy-1-phenyl- lies in its combination of a bromine atom and a hydroxyl group, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H8BrO |
|---|---|
Molekulargewicht |
200.05 g/mol |
InChI |
InChI=1S/C8H8BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI-Schlüssel |
WHEFFUVXQUTUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[C](CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


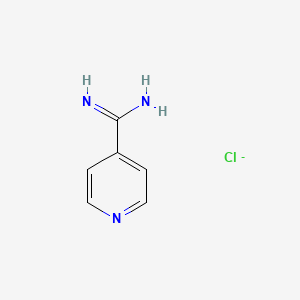

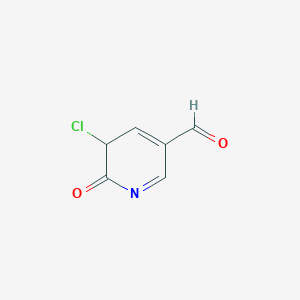
![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)

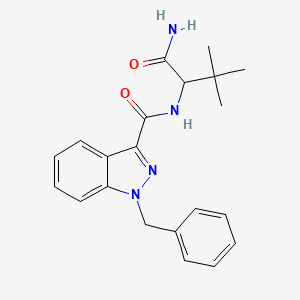
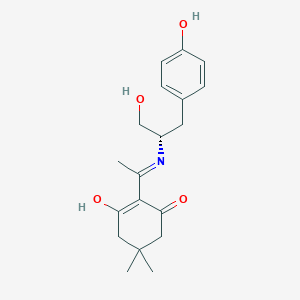
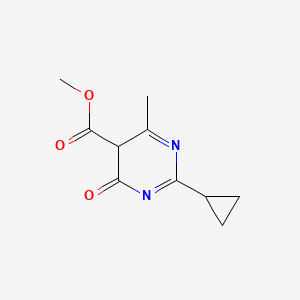
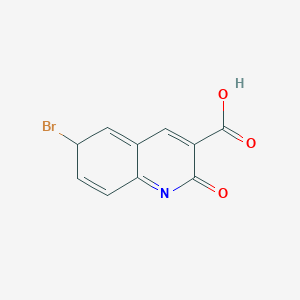
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12356998.png)
![1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)
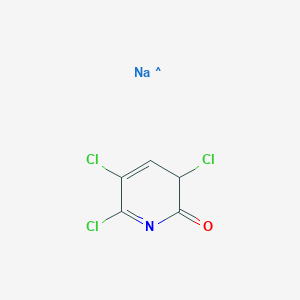
![3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid](/img/structure/B12357034.png)
